Boc-L-4-Br-Phe-nitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-1-cyanoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRQIMOQVSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles of Functionalized Phenylalanine Derivatives in Chemical Synthesis and Biology
Significance of Unnatural Amino Acids (UAAs) in Expanding Chemical Space and Bio-functionality
Unnatural amino acids (UAAs) represent a significant expansion of the chemical building blocks available for protein engineering and drug discovery. rsc.orgresearchgate.net Unlike the 20 canonical amino acids that are genetically coded for in most organisms, UAAs are introduced through chemical synthesis or by engineering the translational machinery of cells. bitesizebio.com This allows for the incorporation of novel chemical functionalities, providing greater flexibility in the design of proteins and peptides with enhanced or entirely new properties. nih.govmdpi.com
The introduction of UAAs into protein structures can modify their shape, function, stability, and bioactivity. rsc.orgnih.gov By moving beyond the limitations of the natural amino acid repertoire, researchers can create proteins with enhanced stability, altered catalytic activity, and novel interaction capabilities. rsc.orgnih.gov This has profound implications for various fields, including:
Drug Discovery: UAAs are increasingly used to develop new therapeutic agents. bitesizebio.com They can act as inhibitors for specific drug targets or be incorporated into peptides to enhance their stability and selectivity. The ability to introduce unique chemical groups allows for the creation of antibody-drug conjugates (ADCs) and other targeted therapies. researchgate.netnih.gov
Protein Engineering: The site-specific incorporation of UAAs is a powerful tool for studying protein structure and function. bitesizebio.comnih.gov By replacing natural amino acids with UAAs, scientists can probe protein-protein interactions, investigate enzyme mechanisms, and design novel biocatalysts with improved properties for industrial applications. rsc.orgnih.govnih.gov For instance, the replacement of certain hydrophobic amino acids in enzymes has led to increased catalytic activity and stability in non-aqueous environments. rsc.org
Biomaterials: Phenylalanine derivatives, a class of UAAs, are utilized in materials science to create self-assembling peptides that form unique nanostructures like nanofibers and hydrogels. These materials have potential applications in drug delivery and tissue engineering.
The ability to expand the genetic code to include UAAs provides a virtually limitless set of new chemical functionalities for protein design. nih.gov This has led to the development of organisms whose survival is dependent on the presence of a specific UAA, demonstrating the potential for creating truly novel biological systems. nih.gov
Strategic Utility of Halogenated Phenylalanine Derivatives in Molecular Design
Halogenated phenylalanine derivatives are a specific class of unnatural amino acids that have proven to be particularly useful in molecular design and the study of protein structure and function. nih.govfu-berlin.dersc.org The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of phenylalanine can significantly alter its physicochemical properties, providing a powerful tool for modulating molecular interactions. nih.govrsc.org
The strategic utility of these derivatives stems from several key factors:
Modulation of Hydrophobicity and Aromatic Interactions: Halogenation can systematically alter the hydrophobicity and the electronic properties (σ-framework) of the phenylalanine side chain. nih.govfu-berlin.de This allows for the fine-tuning of aromatic-aromatic interactions, which are crucial for processes like protein folding and the self-assembly of amyloid peptides. nih.gov For example, systematic fluorination of a model peptide has been used to investigate the nature of the amyloid self-assembly process. nih.gov
Probes for Structural Biology: The incorporation of halogenated phenylalanine, particularly brominated derivatives, can be advantageous for X-ray crystallography studies. The heavy bromine atom can aid in solving the phase problem through techniques like multiwavelength anomalous diffraction (MAD), facilitating the determination of protein structures. researchgate.net
Enhanced Stability and Activity: The introduction of halogenated amino acids can enhance the stability and activity of proteins and peptides. researchgate.net For instance, the fluorination of a phosphotriesterase enzyme resulted in increased thermostability. rsc.org In the context of self-assembling peptides, halogenation of phenylalanine derivatives has been shown to enhance their gelation capacity, leading to the formation of more robust hydrogels. rsc.orgmdpi.com
Chemical Handles for Bioconjugation: The aryl bromide functionality of bromo-phenylalanine provides a reactive handle for post-translational modifications. researchgate.net This allows for the site-specific attachment of other molecules, such as drugs or imaging agents, through metal-catalyzed cross-coupling reactions. researchgate.net This opens up possibilities for creating precisely engineered bioconjugates.
Naturally occurring brominated phenylalanine derivatives have also been identified in marine organisms, where they are part of peptides with biological activities such as sperm activation. nih.gov This highlights the diverse roles that these halogenated amino acids can play in biological systems.
Role of Nitrile Functionality in Amino Acid Scaffolds and Chemical Probes
The nitrile group (C≡N) is a versatile functional group that, when incorporated into amino acid scaffolds, imparts unique properties that are highly valuable in medicinal chemistry and as chemical probes. sioc-journal.cnresearchgate.netnih.gov Its linear geometry and electronic characteristics allow it to influence molecular interactions and stability in several ways. nih.gov
Key roles of the nitrile functionality in amino acid scaffolds include:
Bioisosterism: The nitrile group is often considered a bioisostere of other functional groups, such as carbonyl, hydroxyl, and even halogen atoms. sioc-journal.cnresearchgate.nettandfonline.com This means it can mimic the steric and electronic properties of these groups, allowing for the substitution of metabolically labile sites in drug molecules, thereby increasing their metabolic stability. sioc-journal.cnresearchgate.net
Modulation of Physicochemical Properties: Introducing a nitrile group can alter a molecule's physicochemical and pharmacokinetic properties, which can lead to improved bioavailability. sioc-journal.cn Its strong electron-withdrawing nature can significantly change the electronic density of aromatic rings, influencing interactions with biological targets. nih.gov
Enhancing Binding Affinity: The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. nih.gov This allows it to form favorable interactions with the amide (NH) groups in the backbones of proteins, enhancing the binding affinity and selectivity of small molecules for their target proteins. sioc-journal.cnresearchgate.net It can also participate in π-π stacking interactions when attached to an aromatic ring. sioc-journal.cnnih.gov
Chemical and Vibrational Probes: The C≡N stretching vibration has a characteristic frequency that is highly sensitive to its local environment. researchgate.netnih.gov This makes nitrile-derivatized amino acids excellent infrared (IR) probes for studying protein conformation, folding, and binding events. nih.gov The shift in the nitrile's vibrational frequency can report on changes in the local environment, such as the polarity or the presence of hydrogen bonds. nih.gov This has been demonstrated in studies where the C≡N stretch of a nitrile-derivatized phenylalanine was used to distinguish between a water-exposed and a buried environment within a protein. nih.gov
The incorporation of nitrile groups is a well-established strategy in drug design, with numerous FDA-approved drugs containing this functionality for a wide range of therapeutic applications. nih.gov This underscores the significant role of the nitrile group in modern medicinal chemistry.
Application of tert-Butoxycarbonyl (Boc) Protecting Group Chemistry in Amino Acid and Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid and peptide synthesis, serving as a widely used protecting group for the α-amino functionality. tcichemicals.comhighfine.comcreative-peptides.com Its popularity stems from its unique chemical properties that allow for the controlled and sequential formation of peptide bonds. nih.gov
The primary function of the Boc group is to temporarily block the reactive amino group of an amino acid, preventing it from participating in unwanted side reactions during the coupling of the next amino acid in a growing peptide chain. highfine.comcreative-peptides.com The key features of Boc chemistry are:
Acid-Labile Deprotection: The Boc group is stable under basic and nucleophilic conditions but is readily removed under acidic conditions. tcichemicals.comwikipedia.org This "acid-labile" nature is central to its utility. Typically, a moderately strong acid like trifluoroacetic acid (TFA) is used for its removal. highfine.comwikipedia.orgthermofisher.com
Orthogonal Protection Schemes: In solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with other protecting groups for the side chains of amino acids, such as benzyl (B1604629) (Bzl)-based groups. peptide.comnih.gov This creates an "orthogonal" protection strategy where the Boc group can be selectively removed with moderate acid, while the side-chain protecting groups remain intact and require a stronger acid, like hydrogen fluoride (B91410) (HF), for their removal at the end of the synthesis. thermofisher.compeptide.comnih.gov
Mechanism of Introduction and Removal: The Boc group is typically introduced onto the amino group of an amino acid using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. highfine.comwikipedia.org The removal (deprotection) under acidic conditions proceeds through the formation of a tert-butyl cation, which then rearranges to isobutene and releases carbon dioxide. highfine.compeptide.com It is important to use "scavengers" during deprotection to prevent this reactive cation from modifying sensitive amino acid residues like tryptophan or methionine. wikipedia.orgpeptide.com
While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile protecting group, has become more common for routine peptide synthesis due to its milder deprotection conditions, Boc chemistry remains essential for certain applications. thermofisher.com It is particularly advantageous for the synthesis of complex peptides, those containing base-sensitive modifications or non-natural amino acids. nih.govthermofisher.com
Interactive Data Table: Key Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Acidic (e.g., TFA) highfine.comwikipedia.org | Stable to base; widely used in orthogonal schemes. tcichemicals.compeptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Basic (e.g., piperidine) creative-peptides.com | Mild deprotection; common in commercial synthesis. thermofisher.com |
| Benzyloxycarbonyl | Z | C₆H₅CH₂OCO- | Catalytic hydrogenation, strong acid creative-peptides.com | One of the earliest developed protecting groups. creative-peptides.com |
| Benzyl | Bzl | C₆H₅CH₂- | Strong acid (e.g., HF) peptide.com | Used for side-chain protection in Boc strategy. peptide.com |
Synthetic Strategies for Boc L 4 Br Phe Nitrile and Analogous Structures
Retrosynthetic Analysis for N-Boc-L-Phenylalanine Nitrile Derivatives
A retrosynthetic approach to N-Boc-L-phenylalanine nitrile derivatives, including Boc-L-4-Br-Phe-nitrile, logically deconstructs the molecule to identify key bond formations and strategic precursors. This analysis is fundamental to designing an efficient and stereoselective synthesis.
Key Synthetic Disconnections for Aryl-Substituted and Alpha-Nitrile Phenylalanine Derivatives
The primary retrosynthetic disconnections for this compound involve the alpha-nitrile group and the bond connecting the bromophenyl moiety to the alanine backbone.
Cα-CN Bond: The most logical disconnection is the nitrile group at the alpha-carbon. This suggests a forward synthesis involving the dehydration of a primary amide (Boc-L-4-Br-Phe-amide) or the conversion of a carboxylic acid (Boc-L-4-Br-Phe-OH) into the nitrile. The amide dehydration is a common and effective strategy for synthesizing α-amino nitriles.
Aryl-Cβ Bond: Another significant disconnection is the bond between the beta-carbon of the alanine skeleton and the 4-bromophenyl ring. This points towards synthetic strategies starting from simpler building blocks. For instance, the alkylation of a glycine equivalent with 4-bromobenzyl bromide is a classical approach for constructing the phenylalanine framework.
Orthogonal Protecting Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of complex molecules like this compound, an orthogonal protecting group strategy is essential to ensure that specific functional groups can be selectively deprotected without affecting others. researchgate.netrsc.org The tert-butyloxycarbonyl (Boc) group is a cornerstone of such strategies in peptide and amino acid chemistry.
The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This allows for the manipulation of other parts of the molecule while the α-amino group remains protected. For instance, if the synthesis proceeds from Boc-L-4-bromophenylalanine, the carboxylic acid can be converted to a primary amide and subsequently dehydrated to the nitrile, all while the Boc group remains intact. proquest.com The stability of the Boc group is crucial for the successful execution of sequential reactions without unintended deprotection. rsc.org
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Boc |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | - |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Yes |
| Benzyloxycarbonyl | Cbz/Z | Hydrogenolysis | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Yes |
Approaches for Introducing the Nitrile Moiety
The introduction of the nitrile group is a critical step in the synthesis of this compound and its analogs. Various methods can be employed, targeting either the aromatic ring or the alpha-carbon of the amino acid scaffold.
Direct Cyanation of Phenylalanine Scaffolds to Yield para-Cyano Phenylalanine Derivatives
While the target molecule is brominated at the para position, a related analog, Boc-L-4-cyano-phenylalanine, can be synthesized through direct cyanation of an aryl halide precursor. Research has demonstrated that Boc-protected 4-bromophenylalanine can undergo palladium-catalyzed cross-coupling reactions to introduce a nitrile group onto the phenyl ring. acs.org This method is effective for creating para-cyano phenylalanine derivatives, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov However, this approach synthesizes a different analog and is not a direct route to this compound.
| Reaction | Catalyst | Cyanide Source | Key Features |
| Palladium-catalyzed cyanation | Palladium complexes | Various (e.g., Zn(CN)₂) | Mild conditions, good functional group tolerance. acs.orgorganic-chemistry.org |
Conversion of Carboxylic Acids or Amides to Nitriles at the Alpha-Carbon Position
A more direct and common strategy to synthesize this compound involves the conversion of a functional group at the alpha-carbon of Boc-L-4-bromophenylalanine. The most prevalent method is the dehydration of the corresponding primary amide, Boc-L-4-bromophenylalanine amide. alfa-chemistry.com
This transformation can be achieved using a variety of dehydrating agents. The Appel reaction conditions (triphenylphosphine and a halogen source) or modifications thereof are frequently employed for the conversion of amides to nitriles. researchgate.netproquest.com Studies have shown that Nα-protected amino acid amides, including those with Boc, Fmoc, and Cbz protecting groups, can be efficiently converted to their corresponding nitriles without significant racemization. researchgate.netproquest.com One effective reagent system for this conversion is triphenylphosphine (PPh₃), iodine (I₂), and N-methylmorpholine (NMM). proquest.com Another highly efficient protocol utilizes triphenylphosphine oxide as a catalyst with oxalyl chloride and triethylamine, often completing the reaction in under 10 minutes. acs.orgorganic-chemistry.org
| Dehydrating Agent/System | Key Features |
| PPh₃ / I₂ / NMM | Mild conditions, racemization-free for Nα-protected amino amides. proquest.com |
| Ph₃PO (catalytic) / (COCl)₂ / Et₃N | Fast reaction times, low catalyst loading. acs.orgorganic-chemistry.org |
| Trifluoroacetic anhydride (TFAA) / Pyridine | Effective for various Nα-protected amino amides. researchgate.net |
The precursor, Boc-L-4-bromophenylalanine amide, is synthesized from Boc-L-4-bromophenylalanine via standard amide bond formation protocols. nih.gov
Nitrile Oxide-Mediated Transformations in Organic Synthesis
Nitrile oxides are highly reactive 1,3-dipolar species that are valuable intermediates in organic synthesis. mdpi.comnih.gov They are typically generated in situ from aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation. researchgate.net The primary reaction of nitrile oxides is the [3+2] cycloaddition with unsaturated systems like alkenes and alkynes to form five-membered heterocyclic rings such as isoxazolines and isoxazoles, respectively. mdpi.comnih.gov
While a direct, documented application of nitrile oxide chemistry for the synthesis of α-amino nitriles from phenylalanine derivatives is not prominent in the literature, their reactivity offers potential synthetic routes. For instance, a nitrile oxide could theoretically be generated from a suitably functionalized phenylalanine derivative. However, the most established utility of nitrile oxides lies in the construction of heterocyclic systems. researchgate.netmdpi.com Their application in the direct synthesis of a simple α-nitrile from a protected amino acid is less common and would represent a novel synthetic approach. The primary value of nitrile oxide chemistry remains in the realm of cycloaddition reactions for creating complex molecular architectures. mdpi.comresearchgate.net
Methods for Selective para-Bromination of L-Phenylalanine Scaffolds
Achieving selective para-bromination on an L-phenylalanine scaffold is a critical step in the synthesis of molecules like this compound. The electron-donating nature of the alkyl substituent on the benzene ring directs electrophilic aromatic substitution to the ortho and para positions. However, obtaining high selectivity for the para position over the ortho position can be challenging and often requires careful selection of reagents and reaction conditions.
To circumvent the issue of mixed isomers, a more common and controlled strategy involves starting with an L-phenylalanine derivative that has already been halogenated at the para-position. For instance, syntheses often commence with commercially available N-Boc-4-iodo-L-phenylalanine or N-Boc-4-bromo-L-phenylalanine google.com. This approach ensures that the bromine atom is correctly positioned from the outset, allowing for subsequent modifications to the carboxyl or amino groups without altering the ring substitution.
Modern synthetic developments include electrochemical methods for bromination. These techniques can offer a greener alternative to traditional brominating agents by performing the reaction in aqueous solutions and using an inorganic electrocatalyst to generate a reactive radical species. This radical can then activate the amino acid for bromination, potentially avoiding harsh organic oxidants and chlorinated solvents utah.edu. While still under investigation, these methods represent a promising avenue for more environmentally friendly halogenation processes.
| Method | Reagents/Conditions | Selectivity | Advantages/Disadvantages |
| Direct Electrophilic Bromination | Bromoisocyanuric acid mono sodium salt / 60% H₂SO₄ | Mixture of ortho and para isomers nih.gov | Advantage: Direct functionalization. Disadvantage: Low regioselectivity requires difficult purification. |
| Use of Pre-halogenated Starting Material | e.g., N-Boc-4-bromo-L-phenylalanine | Exclusively para | Advantage: Complete regioselectivity. Disadvantage: Relies on the commercial availability of the starting material. |
| Electrochemical Bromination | Reductive oxidation in aqueous solution | Under investigation | Advantage: Environmentally friendly, avoids harsh reagents utah.edu. Disadvantage: Method is still in development. |
Enantioselective and Stereocontrolled Synthesis of Functionalized L-Phenylalanine Derivatives
Maintaining the stereochemical purity of the chiral center is paramount in the synthesis of amino acid derivatives. The 'L' configuration is essential for the biological activity of many peptides and pharmaceuticals. Synthetic routes must therefore avoid conditions that could lead to racemization.
A powerful and increasingly prevalent strategy for ensuring high enantioselectivity is the use of biocatalysis. Enzymes such as Phenylalanine Ammonia Lyases (PALs) are highly effective for the asymmetric synthesis of L-phenylalanine derivatives. PALs catalyze the hydroamination of cinnamic acids to form L-phenylalanines. This approach is inherently stereoselective, producing the L-enantiomer with high fidelity frontiersin.org. By starting with a para-bromo-substituted cinnamic acid, it is possible to synthesize L-4-bromophenylalanine enantioselectively.
Furthermore, enzyme engineering has been employed to enhance the capabilities of PALs. Through rational design and targeted mutations of active-site residues, variants of PALs have been developed that exhibit exceptional enantioselectivity, often achieving an enantiomeric excess (ee) of over 99% guidechem.com. These engineered biocatalysts can be immobilized on solid supports, which enhances their stability and allows for their use in continuous flow reactors. This not only improves catalyst reusability but also leads to high product conversions in shorter reaction times, making the process more scalable and efficient frontiersin.org.
Beyond biocatalysis, modern chemical methods also offer excellent stereocontrol. For example, metallaphotoredox catalysis has been utilized for the synthesis of a wide array of optically pure unnatural amino acids. These methods can involve the cross-coupling of a bromoalkyl intermediate, derived from a natural amino acid like serine, with various aryl halides. This strategy allows for the construction of functionalized phenylalanine analogues while preserving the original stereochemistry of the starting material princeton.edu.
| Approach | Catalyst/Method | Stereocontrol | Key Features |
| Biocatalysis | Phenylalanine Ammonia Lyase (PAL) | High (Often >99% ee) | Uses renewable enzymes, operates under mild aqueous conditions frontiersin.org. |
| Engineered Biocatalysis | Immobilized, engineered PAL variants in flow reactors | Excellent (>99% ee) | High stability, catalyst reusability, efficient for scaled-up production frontiersin.org. |
| Metallaphotoredox Catalysis | Nickel/Photoredox catalyst | High (preserves starting material chirality) | Broad substrate scope for diverse functionalized derivatives, tolerant of many functional groups princeton.edu. |
Development of Green and Economical Synthetic Protocols for Amino Acid Derivatives
The development of sustainable and cost-effective synthetic methods is a major goal in modern chemistry, particularly in the pharmaceutical sector. For amino acid derivatives, this involves moving away from hazardous reagents, minimizing waste, and utilizing renewable resources.
Biocatalytic methods, as discussed for enantioselective synthesis, are at the forefront of green chemistry. The use of enzymes like PALs avoids the need for heavy metal catalysts and harsh organic solvents often employed in traditional chemical syntheses nih.govsigmaaldrich.com. These enzymatic reactions are typically run in water under mild temperature and pH conditions, significantly reducing the environmental impact and operational costs researchgate.net. The ability to immobilize enzymes and use them in continuous flow systems further enhances the economic viability by allowing for catalyst recycling and improving process efficiency frontiersin.org.
Another green approach involves the utilization of alternative feedstocks and reagents. For example, research has focused on producing amino acids from abundant, renewable biomass through chemocatalytic methods nih.gov. Additionally, processes that incorporate CO₂ as a C1 building block have been developed, providing a method to produce some amino acids without the use of highly toxic reactants like hydrogen cyanide researchgate.net.
Electrochemical synthesis also presents a green alternative. As noted for bromination, electrochemistry can replace chemical oxidants with electricity, a clean reagent. This approach minimizes the production of stoichiometric byproducts, which are a major source of chemical waste utah.edu. These methods are often performed in aqueous media, further contributing to their sustainability profile. The combination of biocatalysis with technologies like membrane bioreactors represents a sustainable and efficient platform for producing enantiomerically pure amino acid derivatives for the pharmaceutical industry nih.gov.
Reactivity and Mechanistic Studies of Boc L 4 Br Phe Nitrile Analogs
Chemical Transformations of the Nitrile Group
The nitrile group in Boc-L-4-Br-Phe-nitrile analogs is a valuable synthon, readily convertible to other important functional groups.
The reduction of the nitrile moiety to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion. dundee.ac.uknih.gov Various catalyst systems have proven effective for the reduction of nitriles in the presence of a Boc-protecting group. dundee.ac.uk
Common catalysts for this transformation include:
Palladium-activated Raney-nickel dundee.ac.uknih.gov
Palladium on carbon (Pd/C)
Platinum oxide (PtO₂)
Nickel boride, generated in situ from NiCl₂ and sodium borohydride organic-chemistry.orgresearchgate.net
The choice of catalyst and reaction conditions can be crucial to achieving high yields and selectivity. For instance, palladium-activated Raney-nickel has been reported as an effective catalyst for nitrile reduction in Boc-protected amino compounds. dundee.ac.uknih.gov Nickel boride also presents a mild and environmentally benign option for this transformation. organic-chemistry.orgresearchgate.net
Interactive Data Table: Catalysts for Nitrile Reduction
| Catalyst System | Key Features |
|---|---|
| Palladium-activated Raney-nickel | Effective for Boc-protected amino nitriles. dundee.ac.uknih.gov |
| Pd/C, PtO₂ | Commonly used hydrogenation catalysts. dundee.ac.uk |
| Nickel boride (from NiCl₂ and NaBH₄) | Mild, environmentally friendly, and tolerates air and moisture. organic-chemistry.orgresearchgate.net |
| Diisopropylaminoborane/LiBH₄ | Reduces a variety of aliphatic and aromatic nitriles in high yields. nih.gov |
The reduction process typically involves the addition of hydrogen across the carbon-nitrogen triple bond, leading to the formation of the corresponding primary amine. This transformation is valuable for introducing a nucleophilic amine group, which can be further functionalized in subsequent synthetic steps.
The nitrile group of Boc-α-amino nitriles can participate in [2+3] cycloaddition reactions, most notably with azides to form tetrazole rings. researchgate.netbeilstein-journals.org This transformation is a powerful tool for the synthesis of tetrazole-containing amino acid analogs, which are of significant interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. youtube.com
The reaction typically involves treating the Boc-protected amino nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid catalyst. researchgate.netyoutube.com Zinc(II) bromide and ammonium chloride are commonly used catalysts for this transformation. researchgate.net The mechanism is believed to involve the activation of the nitrile by the acid, making it more susceptible to nucleophilic attack by the azide ion. nih.govresearchgate.net This is followed by cyclization to form the tetrazole ring. youtube.comnih.govresearchgate.net
Interactive Data Table: Catalysts for Tetrazole Formation from Nitriles
| Catalyst | Description |
|---|---|
| Zinc(II) bromide | A Lewis acid catalyst used in the synthesis of Boc-amino tetrazoles. researchgate.net |
| Ammonium chloride | A Brønsted acid alternative for tetrazole formation. researchgate.netyoutube.com |
| Trialkyltin chloride/Sodium azide | Used for the conversion of aromatic nitriles to tetrazoles. google.com |
The choice of catalyst can influence the reaction conditions and yields. For example, the use of zinc(II) bromide allows for the synthesis of Boc-protected tetrazole analogs of amino acids in good yields. researchgate.net
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation provides a route to the corresponding amino acid or amino amide derivatives. Additionally, the nitrile group can be converted to other functional groups, such as thioamides or amidines, through reactions with appropriate reagents. Enzymatic hydrolysis of nitriles to amides using nitrile hydratases has also been explored as a mild and selective alternative. nih.gov
Reactions Involving the Aryl Bromide Substituent
The aryl bromide moiety in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
The bromine atom on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing biaryl structures and introducing a wide range of substituents. youtube.com The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prominent example. researchgate.netnih.gov
In the context of this compound analogs, the Suzuki-Miyaura reaction allows for the introduction of various aryl or heteroaryl groups at the 4-position of the phenylalanine ring. mdpi.com These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The choice of palladium catalyst, ligand, base, and solvent can significantly impact the efficiency and scope of the reaction. mdpi.comugr.es
Interactive Data Table: Components of Suzuki-Miyaura Coupling
| Component | Role | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. nih.gov | Pd(PPh₃)₄ mdpi.com, [allylPdCl]₂ |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Phosphine ligands (e.g., S-Phos), N-heterocyclic carbenes (NHCs). nih.gov |
| Base | Promotes the transmetalation step. | K₃PO₄ mdpi.com, Na₂CO₃, Cs₂CO₃ |
| Organoboron Reagent | Provides the coupling partner. | Arylboronic acids, heteroarylboronic acids. mdpi.com |
The Suzuki-Miyaura reaction offers a robust and versatile method for the late-stage functionalization of phenylalanine derivatives, enabling the synthesis of a vast array of analogs with diverse electronic and steric properties. researchgate.netugr.es
While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org In the case of this compound itself, the nitrile group is not typically considered a sufficiently strong electron-withdrawing group to facilitate SNAr reactions under standard conditions. pressbooks.pub
However, if additional activating groups, such as a nitro group, were introduced onto the aromatic ring, SNAr could become a viable pathway for diversification. libretexts.orgpressbooks.pub The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.orglibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex. wikipedia.orglibretexts.org
Deprotection Chemistry of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry. researchgate.netnih.gov Its popularity stems from its stability under various conditions, including exposure to nucleophiles and bases, and its facile removal under specific acidic conditions. nih.govtotal-synthesis.com This allows for a strategic unmasking of the amine functionality at a desired point in a synthetic sequence. The deprotection chemistry is central to the manipulation of molecules like this compound.
The removal of the Boc group is most commonly achieved through acidolysis. total-synthesis.com Tert-butyl carbamates are readily cleaved under anhydrous acidic conditions. organic-chemistry.org The generally accepted mechanism involves a series of steps initiated by the acid.
The reaction begins with the protonation of the carbonyl oxygen of the carbamate group by an acid (H⁺), such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com This initial step is followed by the fragmentation of the protonated carbamate. This fragmentation results in the formation of a stable tertiary carbocation (the tert-butyl cation), a carbamic acid intermediate, and the conjugate base of the acid used. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. total-synthesis.comcommonorganicchemistry.com The liberated amine is then typically protonated by the excess acid present in the reaction medium, forming an ammonium salt. commonorganicchemistry.com The other major byproduct, the tert-butyl cation, is highly reactive and can be neutralized through several pathways, including deprotonation to form isobutylene gas or reaction with nucleophiles present in the mixture. commonorganicchemistry.comacsgcipr.org
Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the HCl concentration. nih.govresearchgate.net This suggests a more complex mechanism than simple protonation and collapse, possibly involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. nih.govresearchgate.net In contrast, deprotection with trifluoroacetic acid may show an inverse kinetic dependence on the trifluoroacetate concentration. nih.gov
A variety of acidic reagents can be employed for Boc deprotection, each with different strengths and applications. The choice of acid and solvent system allows for tuning the reaction conditions to the specific substrate.
| Acidic Reagent | Typical Solvent(s) | General Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Commonly used as a 25-50% solution in DCM at room temperature. | Highly effective and common, but TFA is corrosive and requires careful handling. researchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Typically a 1-4 M solution in an organic solvent. | Often used in solid-phase peptide synthesis to avoid trifluoroacetylation side reactions. |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions | A mild and environmentally benign option for deprotection. organic-chemistry.org | Offers good selectivity for Boc over other acid-labile groups like Cbz or t-butyl esters. organic-chemistry.org |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Dichloromethane (DCM) | Can selectively remove Boc groups, sometimes in the presence of other acid-sensitive functionalities. organic-chemistry.org | The mechanism involves coordination of the Lewis acid to the carbamate oxygen. |
| Sulfuric Acid (H₂SO₄), Methanesulfonic Acid (MsOH) | Various organic solvents | Strong acids that effectively cleave the Boc group. nih.gov | Kinetics may show a second-order dependence on acid concentration. nih.gov |
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues on the substrate by the intermediate tert-butyl cation. organic-chemistry.orgacsgcipr.org Functional groups such as the indole ring of tryptophan or the thioether of methionine are particularly susceptible. To prevent this, "scavengers" like anisole, thiophenol, or dimethyl sulfide are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.org
A significant advantage of the Boc protecting group is its cleavage condition, which is compatible with many other functional groups. In the context of this compound, the nitrile group and the bromo-aromatic system are generally stable to the acidic conditions used for Boc removal, such as TFA in DCM. However, extremely harsh acidic conditions or prolonged reaction times could potentially lead to hydrolysis of the nitrile group.
The concept of "orthogonal protection" is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com The Boc group is a key component of several orthogonal strategies. organic-chemistry.org It can be removed with acid without affecting base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl). total-synthesis.combiosynth.com This orthogonality is fundamental in complex synthetic endeavors like solid-phase peptide synthesis (SPPS). biosynth.com For instance, in a peptide chain, the N-terminal α-amino group might be protected with Boc, while side-chain functional groups are protected with groups stable to acid but labile to other conditions. biosynth.com
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | t-Bu-O-(C=O)- | Moderate to strong acid (e.g., TFA, HCl). total-synthesis.com | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-O-(C=O)- | Base (e.g., 20% piperidine in DMF). total-synthesis.comsigmaaldrich.com | Boc, Cbz, tBu esters |
| Benzyloxycarbonyl | Cbz or Z | Bn-O-(C=O)- | Catalytic hydrogenolysis (e.g., H₂, Pd/C). total-synthesis.com | Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Allyl-O-(C=O)- | Transition metal catalysis (e.g., Pd(0)). total-synthesis.com | Boc, Fmoc, Cbz |
Mechanistic Insights into Key Chemical Transformations
Beyond deprotection, the functional groups within this compound and its analogs offer avenues for various chemical transformations. Mechanistic understanding of these reactions is key to developing novel synthetic methodologies.
One important transformation of the nitrile group in Boc-α-amino nitriles is the [2+3] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net The reaction of a Boc-α-amino nitrile with sodium azide, often catalyzed by a Lewis acid such as zinc bromide, proceeds via the coordination of the Lewis acid to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization and subsequent protonation to yield the 5-substituted-1H-tetrazole. This transformation provides a direct route from an amino acid precursor to a tetrazole analog while the amine remains protected. researchgate.net
The 4-bromo-phenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. For instance, analogs of this compound can undergo Suzuki, Stille, or Heck reactions. In a typical Suzuki coupling, the mechanism involves the oxidative addition of a Pd(0) catalyst to the aryl-bromide bond. This is followed by transmetalation with an organoboron reagent (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. beilstein-journals.orgnih.gov These reactions allow for the introduction of a wide array of substituents at the 4-position of the phenyl ring, enabling the synthesis of diverse libraries of phenylalanine analogs for structure-activity relationship studies. The Boc group is stable under these conditions, ensuring the integrity of the amino acid backbone during the modification of the side chain.
Applications of Boc L 4 Br Phe Nitrile As an Advanced Building Block in Chemical Biology and Organic Synthesis
Integration into Peptide and Peptidomimetic Architectures
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Boc-L-4-Br-Phe-nitrile serves as a valuable component in this endeavor, offering unique functionalities for the construction of novel peptide-based molecules.
Utility in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling Methods
This compound is well-suited for standard peptide synthesis protocols, including both solid-phase peptide synthesis (SPPS) and solution-phase coupling methods. seplite.compeptide.com The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its temporary masking during peptide bond formation. seplite.compeptide.com In the classical Boc/Bzl protection strategy for SPPS, the Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for subsequent coupling to the next amino acid in the sequence. seplite.compeptide.comchempep.com
The coupling of this compound to a growing peptide chain, whether on a solid support or in solution, is typically achieved using standard activating agents. peptide.combachem.com These reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization, facilitate the formation of an amide bond between the carboxylic acid of the incoming amino acid and the newly deprotected N-terminus of the peptide. peptide.combachem.com The nitrile and bromo functionalities on the side chain are generally stable to these standard coupling and deprotection conditions, allowing for the seamless integration of this unnatural amino acid into the desired peptide sequence.
Table 1: Overview of this compound in Peptide Synthesis
| Synthesis Method | Key Reagents and Conditions | Role of Boc Group | Side Chain Stability |
| Solid-Phase Peptide Synthesis (SPPS) | Resin support (e.g., Merrifield), TFA for deprotection, Coupling reagents (e.g., DCC/HOBt, HBTU) | Temporary protection of the α-amine, removed at each cycle. peptide.comchempep.com | The 4-bromo and nitrile groups are generally stable to repeated cycles of TFA deprotection and coupling. |
| Solution-Phase Coupling | Coupling reagents (e.g., DIC, EDC), bases (e.g., DIEA) | Protects the α-amine during the formation of a specific peptide bond. youtube.comnih.gov | The functional groups on the phenyl ring remain intact during the coupling reaction. |
Design of Conformationally Constrained Peptides and Cyclic Peptides
The introduction of unnatural amino acids is a key strategy in the design of peptides with restricted conformations. nih.govrsc.org Such constraints can enhance biological activity, receptor selectivity, and metabolic stability by locking the peptide into its bioactive conformation. nih.govnih.gov The unique structure of this compound offers several avenues for creating conformationally constrained and cyclic peptides.
The bromo-substituted phenyl ring can be utilized in cross-linking reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be performed on the peptide after its synthesis to link the 4-bromophenyl side chain to another side chain within the peptide, thereby forming a cyclic structure. This approach allows for the creation of macrocycles with defined sizes and conformations. beilstein-journals.org
Furthermore, the nitrile group itself can potentially participate in cyclization reactions. While less common, the transformation of the nitrile into other functional groups post-synthesis could facilitate intramolecular ring formation. The strategic placement of this compound within a peptide sequence, therefore, provides a versatile handle for engineering complex and conformationally defined peptidomimetic architectures. emorychem.science
Unnatural Amino Acid Mutagenesis and Protein Engineering
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites provides a powerful tool for probing and engineering protein function. nih.govnih.gov this compound, or more commonly its deprotected form, is a candidate for such applications, offering unique spectroscopic and chemical properties.
Site-Specific Incorporation for Vibrational Spectroscopy Probes
The nitrile group (C≡N) possesses a unique vibrational frequency that is highly sensitive to its local environment. nih.govnih.gov This property makes amino acids containing a nitrile group, such as a derivative of this compound, excellent probes for studying protein structure, dynamics, and interactions. By incorporating this UAA at a specific site within a protein, researchers can use techniques like infrared (IR) spectroscopy to gain insights into the local electric field, hydrogen bonding, and solvent accessibility at that position. nih.gov
The site-specific incorporation is typically achieved by expanding the genetic code of an organism, where a unique codon (often an amber stop codon) is reassigned to encode the unnatural amino acid. nih.govresearchgate.net This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. nih.gov The ability to introduce a nitrile probe with the added feature of a bromo-substituent could provide a dual-functional handle for further modifications or for fine-tuning the electronic properties of the probe.
Expanding the Genetic Code for Novel Protein Functions and Tools
The incorporation of unnatural amino acids with novel chemical functionalities is a cornerstone of efforts to expand the genetic code and create proteins with new or enhanced properties. nih.govfrontiersin.org The introduction of an amino acid like 4-bromo-L-phenylalanine nitrile into the genetic repertoire of an organism opens up possibilities for creating proteins with tailored functions.
The bromine atom on the phenyl ring can serve as a handle for bioorthogonal chemistry. nih.gov For example, proteins containing this UAA could be selectively modified with other molecules, such as fluorescent dyes, cross-linking agents, or drug payloads, through reactions like palladium-catalyzed cross-coupling. This allows for the precise chemical modification of proteins in vitro and potentially in living cells. nih.gov The nitrile group, in addition to being a spectroscopic probe, could also be chemically transformed post-translationally to introduce other functionalities. The ability to genetically encode such a versatile building block significantly expands the toolbox for protein engineering and the development of novel protein-based therapeutics and diagnostics. frontiersin.org
Precursor in the Synthesis of Diverse Small Molecules and Heterocycles
Beyond its applications in peptide and protein chemistry, the chemical structure of this compound makes it a valuable chiral starting material for the synthesis of a variety of small molecules and heterocyclic compounds. The Boc-protected amine, the nitrile group, and the brominated aromatic ring each offer distinct opportunities for chemical transformation.
The nitrile group is a versatile functional group that can be converted into a range of other functionalities. chemimpex.comthieme-connect.de For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up pathways to a wide array of derivatives.
Furthermore, the nitrile group can be a key component in the construction of heterocyclic rings. For example, Boc-protected α-amino nitriles have been shown to undergo [2+3] cycloaddition reactions with sodium azide to form tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry. researchgate.net
The presence of the bromine atom on the phenyl ring provides a site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. beilstein-journals.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other substituted aromatic compounds. For instance, the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives highlights the utility of the bromo-phenyl moiety in constructing heterocyclic systems. nih.gov The combination of the chiral amino acid backbone with the potential for diverse chemical modifications on the side chain makes this compound a powerful precursor for the asymmetric synthesis of novel bioactive molecules.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Nitrile | Hydrolysis | Carboxylic acids |
| Reduction | Primary amines | |
| Cycloaddition (e.g., with azides) | Tetrazoles and other heterocycles researchgate.net | |
| 4-Bromophenyl | Suzuki Coupling | Biaryl compounds |
| Sonogashira Coupling | Aryl alkynes | |
| Heck Coupling | Substituted alkenes | |
| Buchwald-Hartwig Amination | Aryl amines | |
| Boc-Amine | Deprotection and further derivatization | Diverse N-functionalized compounds |
Synthesis of Substituted Phenylalanine Analogues
The presence of a bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the phenylalanine side chain, leading to the synthesis of a diverse library of unnatural amino acids. These modified phenylalanine analogues are of significant interest in medicinal chemistry for their potential to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides and peptidomimetics.
The primary cross-coupling reactions that can be employed for the derivatization of this compound include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, and alkyl groups.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of phenylalanine analogues containing an alkyne functionality. This group can be further modified or used in click chemistry applications.
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgrug.nlyoutube.comlibretexts.org This is a direct route to synthesizing phenylalanine analogues with diverse amino substituents.
Cyanation: The bromine atom can be substituted with a nitrile group through palladium-catalyzed cyanation, although in the case of this compound, this would lead back to a dinitrile derivative. However, this reactivity is important for related aryl halides. nih.govnih.govresearchgate.netrsc.org
The strategic application of these cross-coupling reactions on the this compound core can generate an extensive range of phenylalanine derivatives with tailored properties.
Table 1: Examples of Substituted Phenylalanine Analogues Synthesizable from this compound via Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Resulting Substituent at 4-position | Potential Application of Analogue |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Probing aromatic-aromatic interactions |
| Pyridine-3-boronic acid | 3-Pyridyl | Introducing hydrogen bond donors/acceptors | |
| Methylboronic acid | Methyl | Modulating lipophilicity | |
| Sonogashira | Phenylacetylene | Phenylethynyl | Rigidified structural probes |
| Propargyl alcohol | 3-Hydroxy-1-propynyl | Further functionalization | |
| Buchwald-Hartwig | Aniline | Phenylamino | Introducing aromatic amine functionality |
| Morpholine | Morpholinyl | Enhancing aqueous solubility |
Construction of Pyrazole and Other Nitrogen-Containing Heterocyclic Systems
The nitrile functionality of this compound is a key reactive group for the construction of various nitrogen-containing heterocyclic systems. ucl.ac.ukresearchgate.net The transformation of the nitrile group into a heterocyclic ring system can be a powerful strategy for developing novel chemical entities with diverse biological activities.
One of the most prominent applications of nitriles in heterocyclic synthesis is in the formation of pyrazoles. The synthesis of 5-aminopyrazoles can be achieved through the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.govmdpi.comacs.org While this compound itself is not a β-ketonitrile, it can be envisioned that after suitable modification of the α-carbon, the resulting intermediate could undergo cyclization with hydrazine derivatives to yield pyrazole-containing phenylalanine analogues.
Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of nitrile oxides or nitrile imines with appropriate dipolarophiles can lead to the formation of five-membered heterocycles like oxadiazoles or triazoles. mdpi.comnih.govmdpi.comresearchgate.net While the nitrile group in this compound would act as the dipolarophile in such reactions, its reactivity can be exploited to construct complex heterocyclic systems.
Another approach involves the multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium imido complex, which proceeds via an oxidative N-N bond coupling. nih.gov This methodology offers a convergent route to highly substituted pyrazoles.
The synthesis of various heterocyclic aromatic amines from nitriles using hydroxide catalysis has also been reported, showcasing the versatility of the nitrile group in constructing diverse heterocyclic scaffolds. osti.gov
Table 2: Potential Heterocyclic Systems Derivable from the Nitrile Functionality of this compound
| Reaction Type | Reagents | Resulting Heterocycle |
| Cyclocondensation | Hydrazine derivatives (after modification of the α-carbon) | Pyrazole |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitrile imines | Oxadiazole, Triazole |
| Multicomponent Reaction | Alkynes, Titanium imido complex | Pyrazole |
| Hydroxide-catalyzed condensation | Dimerization with another nitrile | Pyrimidine, Triazine |
Strategies for Bioconjugation and Chemical Probe Development
The unique chemical features of this compound make it a promising candidate for the development of bioconjugation reagents and chemical probes for studying biological systems.
A key strategy for bioconjugation involves the reaction of the aromatic nitrile with a 1,2-aminothiol moiety, such as an N-terminal cysteine residue in a peptide or protein. This reaction, known as nitrile-aminothiol conjugation (NATC), proceeds through the formation of a stable thiazoline linkage. researchgate.netchemrxiv.orgnih.govnih.gov This provides a highly chemoselective method for site-specific protein modification under physiological conditions. The reaction is biocompatible and has been utilized for labeling proteins and assembling nanostructures in living cells. acs.org The reactivity of the nitrile group can be tuned by the electronic nature of the aromatic ring, with electron-poor aromatic nitriles exhibiting enhanced reactivity. chemrxiv.orgnih.govnih.govacs.org
Furthermore, the nitrile group itself can serve as a sensitive infrared (IR) probe. nih.gov The C≡N stretching vibration appears in a region of the IR spectrum that is relatively free from interference from other biological macromolecules. The frequency of this vibration is sensitive to the local environment, including solvent polarity, hydrogen bonding, and electric fields. By incorporating a nitrile-containing amino acid like a derivative of this compound into a peptide or protein, it is possible to probe conformational changes and interactions at a specific site within the biomolecule.
The bromine atom on the phenyl ring also offers opportunities for the development of chemical probes. For instance, after deprotection of the Boc group, the resulting amino acid can be incorporated into peptides, and the bromo-phenylalanine residue can be used in photo-crosslinking experiments to identify protein-protein interactions. Additionally, the bromine atom can be replaced with a radiolabel for imaging applications.
Table 3: Bioconjugation and Chemical Probe Strategies Utilizing this compound
| Functional Group | Strategy | Application |
| Nitrile | Nitrile-Aminothiol Conjugation (NATC) | Site-specific protein labeling, peptide cyclization |
| Nitrile | Infrared (IR) Probe | Probing local protein environment and dynamics |
| Bromo | Photo-affinity Labeling | Identifying protein-protein interactions |
| Bromo | Radiosynthesis | Development of imaging agents |
Advanced Characterization and Computational Studies of Boc L 4 Br Phe Nitrile and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Functional Analysis
Spectroscopy is a cornerstone in the characterization of Boc-L-4-Br-Phe-nitrile, offering non-destructive insights into its molecular framework and functional groups.
Infrared (IR) Spectroscopy for Nitrile Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy is particularly effective for confirming the presence and electronic environment of the nitrile (C≡N) group.
The carbon-nitrogen triple bond stretch is a characteristic and strong absorption band in the IR spectrum. For saturated aliphatic nitriles, this peak typically appears in the 2260–2240 cm⁻¹ region. spectroscopyonline.com However, conjugation with an aromatic ring, as in this compound, tends to lower the frequency of this vibration to the 2240–2220 cm⁻¹ range due to the delocalization of electron density. spectroscopyonline.com The intensity and exact position of the nitrile peak are sensitive to the electronic effects of substituents on the phenyl ring. The electron-withdrawing nature of the bromine atom at the para position can subtly influence the bond strength and polarity of the nitrile group, which is reflected in the IR spectrum.
Furthermore, the IR spectrum of this compound will exhibit other characteristic absorption bands. These include N-H stretching vibrations from the Boc-protecting group's amide, typically around 3300 cm⁻¹, and C=O stretching from the carbamate at approximately 1680-1700 cm⁻¹. Vibrations associated with the aromatic ring and the aliphatic C-H bonds will also be present, providing a complete spectroscopic fingerprint of the molecule.
Table 1: Typical Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Boc group) | Stretch | 3400-3200 |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (aliphatic) | Stretch | 3000-2850 |
| C≡N (nitrile) | Stretch | 2240-2220 |
| C=O (Boc group) | Stretch | 1720-1680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum of this compound would provide a wealth of structural information. The tert-butyl group of the Boc protector would yield a large singlet peak at approximately 1.4 ppm. nih.govmdpi.com The protons of the phenylalanine backbone, specifically the α-proton and the two β-protons, would appear as multiplets, with their chemical shifts and coupling patterns confirming their connectivity. The aromatic protons on the 4-bromophenyl ring would typically present as a pair of doublets, characteristic of a para-substituted benzene ring.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include those for the carbonyl and quaternary carbons of the Boc group (around 155 ppm and 80 ppm, respectively), the nitrile carbon (typically 118-120 ppm), and the various carbons of the bromophenyl ring and the amino acid backbone. mdpi.com The chemical shifts of the aromatic carbons are influenced by the bromine substituent, providing further confirmation of its position.
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected: one for the nitrile nitrogen and another for the amide nitrogen of the Boc group. The chemical shifts of these nuclei are highly sensitive to hybridization and lone pair delocalization, making ¹⁵N NMR a valuable tool for studying electronic structure and potential intermolecular interactions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.3 |
| Boc C (CH₃)₃ | - | ~80.5 |
| Boc C=O | - | ~155.0 |
| α-CH | ~4.5 (m, 1H) | ~54.0 |
| β-CH₂ | ~3.1 (m, 2H) | ~38.0 |
| Aromatic CH | ~7.2-7.5 (d, 4H) | ~129-132 |
| Aromatic C-Br | - | ~122.0 |
| Aromatic C-CH₂ | - | ~136.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
For this compound, a high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Electrospray ionization (ESI) is a common technique for analyzing such molecules.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. Common fragmentation pathways for Boc-protected amino acids involve the loss of the Boc group or parts of it, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Other expected fragmentations would involve cleavage of the amino acid side chain and potentially the loss of HBr or the nitrile group, providing a fragmentation fingerprint that can be used to confirm the structure of the molecule. The fragmentation of related nitrile-containing amino acids has been shown to involve cooperative interactions between the nitrile and other functional groups. nih.govunito.it
Table 3: Key Mass Spectrometry Data for this compound (C₁₄H₁₇BrN₂O₂)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₂ |
| Monoisotopic Mass | 324.0528 Da |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.
Table 4: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the unit cell. |
| Space Group | The symmetry of the crystal packing. |
| Unit Cell Dimensions | The size and shape of the repeating unit. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Torsion Angles | Conformational details of the molecule. |
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insights into the properties of molecules at an electronic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: DFT can predict the lowest energy conformation of the molecule in the gas phase, which can be compared with experimental solid-state data from X-ray crystallography.
Predict Spectroscopic Properties: DFT calculations can simulate IR and NMR spectra. nih.govresearchgate.net Calculated vibrational frequencies can be compared with experimental IR data to aid in the assignment of spectral bands. Similarly, predicted NMR chemical shifts can be correlated with experimental spectra to confirm structural assignments. researchgate.net
Analyze Electronic Structure: DFT provides information about the distribution of electrons in the molecule, including the energies and shapes of molecular orbitals (e.g., HOMO and LUMO). This analysis is crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its potential as an electron donor or acceptor, respectively.
Predict Reactivity: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which can predict sites susceptible to nucleophilic or electrophilic attack. This is valuable for understanding the chemical behavior of this compound in different environments. Studies on related phenylalanine systems have successfully used DFT to explore their electronic properties and potential energy surfaces. mdpi.comrsc.orgscirp.org
Table 5: Key Parameters from DFT Calculations for this compound
| Calculated Property | Significance |
|---|---|
| Optimized Geometry | Provides bond lengths, angles, and dihedral angles in the lowest energy state. |
| Vibrational Frequencies | Predicts the IR spectrum for comparison with experimental data. |
| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural validation. |
| HOMO/LUMO Energies | Indicates electronic reactivity and potential for charge transfer. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Environmental Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational landscape and how it interacts with its surrounding environment, such as solvents or biological macromolecules. These simulations model the atomic-level forces and subsequent motions, offering a view of the molecule's flexibility, preferred shapes (conformations), and interaction patterns that are often inaccessible through static experimental methods alone.
Environmental interactions are also a key aspect studied via MD simulations. The simulation can model the explicit interactions between the solute (this compound) and solvent molecules, providing data on solvation energies, the structure of the solvent shell, and the dynamics of solvent exchange. This information is vital for predicting solubility and understanding the thermodynamic driving forces behind molecular recognition events. Studies on the self-assembly of phenylalanine-based peptides into nanostructures have successfully used MD simulations to understand how these molecules organize and interact to form larger, ordered systems. nih.gov This same approach can be applied to understand the aggregation potential or surface interactions of this compound.
Below is an interactive table representing hypothetical data from an MD simulation study on this compound, illustrating how results for conformational analysis are typically presented.
| Conformational State (Dihedral Angle Range) | Relative Population (%) | Potential Energy (kcal/mol) | Key Intramolecular Interactions |
| Conformer A (60° ± 10°) | 45 | -5.2 | Hydrogen bond between Boc-carbonyl and nitrile group |
| Conformer B (180° ± 15°) | 35 | -4.8 | Steric repulsion minimized |
| Conformer C (-60° ± 10°) | 15 | -3.9 | Favorable π-stacking with phenyl ring (in aggregates) |
| Transition State (120°) | 5 | +2.1 | High steric strain |
Note: The data in this table is illustrative and intended to represent typical outputs of a molecular dynamics simulation for conformational analysis.
Retrosynthetic Software Applications in Rational Design
The rational design of synthetic routes for novel compounds like this compound is greatly accelerated by computer-aided synthesis planning, often referred to as retrosynthesis software. nih.govucla.edu These programs use databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways from commercially available starting materials to a target molecule. synthiaonline.com This computational approach is a cornerstone of modern medicinal chemistry and process development, enabling chemists to explore a wide range of synthetic possibilities efficiently. ucla.edu
Retrosynthetic software deconstructs the target molecule into simpler precursors (synthons) by applying a set of known chemical transformations in reverse. This process is repeated until readily available starting materials are identified. Modern software platforms offer a high degree of customization, allowing users to set specific constraints on the synthesis. cas.org For example, a chemist can specify a maximum cost for starting materials, exclude certain types of reactions or reagents, or prioritize pathways with higher reported yields. cas.org
Several prominent retrosynthesis software tools are available, each with unique features:
CAS SciFinder : Powered by the comprehensive CAS collection of chemical reactions, this tool allows users to generate retrosynthetic plans based on chemically sound, expert-curated reaction data. cas.org It provides seamless integration from the synthesis plan to reaction details and commercial sourcing of materials. cas.org
SYNTHIA™ (formerly Chematica) : This software uses a vast set of expert-coded rules derived from proven chemical transformations to design novel synthetic pathways. synthiaonline.com It allows for deep customization of search parameters and can help generate innovative routes that may not be immediately obvious to a human chemist, thereby creating opportunities for new intellectual property.
SynRoute : This tool combines a smaller set of general reaction templates with a literature-based reaction database to find short and practical synthetic routes. nih.gov It leverages reactions from patents and experimental results to offer a fast and practical approach for planning the synthesis of target compounds. nih.gov
The application of such software in the rational design of this compound would involve inputting its structure and defining desired parameters. The software would then generate multiple potential synthetic routes, detailing the reaction steps, necessary reagents, and potential yields. This allows chemists to compare and select the most efficient, cost-effective, and sustainable pathway for laboratory synthesis, significantly reducing the time and resources spent on experimental trial and error.
The following interactive table compares the key features of different retrosynthetic software applications relevant to the rational design of complex molecules.
| Software | Core Technology | Database Size (Starting Materials) | Key Features |
| CAS SciFinder | Human-curated reaction database | Not specified, uses CAS database | Expert-verified data, customizable models, integrates with commercial sourcing. cas.org |
| SYNTHIA™ | Expert-coded reaction rules | Over 12 million synthiaonline.com | Custom search parameters (cost, protecting groups), generates novel pathways, links to pricing. |
| SynRoute | General reaction templates & literature database | Not specified, uses commercial databases | Focuses on short, practical routes; combines templates with a fixed reaction database. nih.gov |
Structure Activity Relationship Sar and Rational Design Principles
General Principles and Methodologies of Structure-Activity Relationship Studies in Chemical Research
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to establish a correlation between the chemical structure of a compound and its biological effect. The core principle of SAR is that the biological activity of a molecule is a direct function of its chemical structure. By systematically modifying the molecular structure and observing the subsequent changes in biological response, researchers can identify the key chemical features, known as pharmacophores, that are responsible for the desired therapeutic effect.
The methodologies employed in SAR analysis are diverse and can be broadly categorized into qualitative and quantitative approaches. Qualitative SAR relies on the intuitive assessment and visual comparison of the structures of a series of compounds with their corresponding biological activities. This approach is often guided by the experience and chemical intuition of medicinal chemists.
Quantitative Structure-Activity Relationship (QSAR) studies, on the other hand, utilize mathematical models to establish a quantitative correlation between the chemical structure and biological activity. These models often employ statistical methods and computational techniques to correlate physicochemical properties or theoretical molecular descriptors with biological outcomes. The general form of a QSAR model can be expressed as:
Activity = f(physicochemical properties and/or structural properties) + error
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: A mathematical model is developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Computational tools have revolutionized SAR analysis, enabling researchers to simulate and predict molecular interactions with greater accuracy. Techniques such as molecular modeling, docking simulations, and virtual screening allow for the exploration of the potential efficacy of new compounds without the need for extensive laboratory experimentation.
Experimental SAR studies involve the synthesis of a series of analogs of a lead compound and the evaluation of their biological activity through in vitro and in vivo assays. The data generated from these experiments are then used to refine the SAR/QSAR models and guide the design of the next generation of compounds with improved properties.
Investigating the Influence of para-Bromo Substitution on Molecular Interactions and Scaffold Properties
The presence of a bromine atom at the para-position of the phenylalanine ring in Boc-L-4-Br-Phe-nitrile significantly influences its physicochemical properties and potential molecular interactions. Halogen atoms, particularly bromine, are known to participate in a variety of non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom.
The electronic nature of the bromo substituent is twofold. Inductively, bromine is an electron-withdrawing group due to its high electronegativity, which can decrease the electron density of the aromatic ring. However, through resonance, the lone pairs of electrons on the bromine atom can be donated to the aromatic ring, which is a weaker, opposing effect. This dual nature makes halogens deactivating yet ortho-para directing in electrophilic aromatic substitution reactions. In the context of molecular interactions, this electronic modulation can affect π-π stacking interactions and cation-π interactions with biological targets.
Below is a table illustrating the comparative physicochemical properties of phenylalanine and its para-halogenated analogs, which can influence their biological activity.
| Compound | LogP (Calculated) | Polar Surface Area (Ų) | Halogen Bond Donor Potential |
| L-Phenylalanine | 1.38 | 63.32 | None |
| L-4-Fluoro-Phe | 1.54 | 63.32 | Weak |
| L-4-Chloro-Phe | 2.07 | 63.32 | Moderate |
| L-4-Bromo-Phe | 2.26 | 63.32 | Strong |
| L-4-Iodo-Phe | 2.63 | 63.32 | Very Strong |
This table presents calculated values to illustrate general trends and may not represent experimental data.
Role of the Nitrile Group as a Bioisostere, Vibrational Probe, or Ligand Interaction Point
As a ligand interaction point, the nitrile group can participate in a variety of non-covalent interactions. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. The linear geometry of the nitrile group allows it to fit into narrow binding pockets. Furthermore, the triple bond can engage in hydrophobic interactions and, in some cases, can form reversible covalent bonds with cysteine or serine residues in the active site of an enzyme.
The nitrile group is also a valuable vibrational probe in infrared (IR) spectroscopy. The C≡N stretching vibration absorbs in a region of the IR spectrum (around 2200-2300 cm⁻¹) that is relatively free from interference from other biomolecular vibrations. The frequency of this vibration is highly sensitive to the local environment, including the polarity, electric field, and hydrogen bonding interactions. This sensitivity allows for the site-specific investigation of protein structure, dynamics, and ligand binding.
The following table summarizes the potential roles and interactions of the nitrile group in a biological context.
| Role of Nitrile Group | Type of Interaction | Interacting Partner in Proteins |
| Bioisostere | Mimics steric/electronic properties | Replaces carbonyl, hydroxyl, etc. |
| Hydrogen Bond Acceptor | Hydrogen bonding | Backbone NH, side chains (e.g., Arg, Lys) |
| Hydrophobic Interaction | van der Waals forces | Nonpolar amino acid residues |
| Covalent Bonding (Reversible) | Nucleophilic addition | Cysteine, Serine residues |
| Vibrational Probe | Stark effect, solvatochromism | Local electric field, solvent molecules |
Impact of Stereochemistry (L-Configuration) on Molecular Recognition and Chirality-Dependent Reactivity
The stereochemistry of a drug molecule is a critical determinant of its biological activity. Most biological targets, such as enzymes and receptors, are chiral, being composed of L-amino acids. Consequently, they often exhibit stereoselectivity in their interactions with chiral ligands. The "L" configuration of the phenylalanine scaffold in this compound refers to the specific three-dimensional arrangement of the substituents around the α-carbon.
This L-configuration is the naturally occurring form of amino acids in proteins, and as such, it is often essential for proper molecular recognition by biological targets. The D-enantiomer, having a mirror-image configuration, would present its functional groups in a different spatial orientation, which could lead to a significant decrease or complete loss of biological activity due to a poor fit in the binding site. In some cases, the D-enantiomer may even exhibit a different or undesirable pharmacological profile.
The chirality-dependent reactivity is also a key consideration. Enzyme-catalyzed reactions are highly stereospecific, and an enzyme that metabolizes the L-enantiomer of a compound may not recognize the D-enantiomer. This can have profound implications for the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion.
The table below illustrates the conceptual difference in binding affinity that can be observed between L- and D-enantiomers of a chiral ligand.
| Enantiomer | Binding Affinity (Kd) | Biological Response | Rationale for Difference |
| L-Enantiomer | Low (High Affinity) | High | Optimal fit with chiral binding site |
| D-Enantiomer | High (Low Affinity) | Low or None | Steric clashes or loss of key interactions |
This is an illustrative table representing a common trend in stereoselective binding.
Design Strategies for Modulating Reactivity and Application-Specific Properties through Structural Modifications
The rational design of analogs of this compound can be guided by the SAR principles discussed in the preceding sections. The goal of such design strategies is to modulate the reactivity and application-specific properties of the molecule, such as its potency, selectivity, and metabolic stability.
One key strategy involves the modification of the para-substituent on the phenyl ring. Replacing the bromine atom with other halogens (F, Cl, I) can systematically vary the size, lipophilicity, and halogen bond donor strength, allowing for the fine-tuning of interactions within the binding pocket. The introduction of other electron-donating or electron-withdrawing groups can also be explored to modulate the electronic properties of the aromatic ring and its interactions.
The nitrile group can also be a target for modification. It could be replaced with other bioisosteres, such as a ketone, an oxazole, or a tetrazole, to explore different hydrogen bonding patterns and steric requirements of the target. If the nitrile is involved in a key interaction, its position on the molecule could be altered to optimize that interaction.
Modifications to the phenylalanine scaffold itself can also be considered. For example, the introduction of constraints, such as cyclization, can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target and reducing off-target effects.
A summary of potential design strategies and their intended effects is presented in the table below.
| Structural Modification | Design Strategy | Intended Effect on Properties |
| Varying para-substituent | Halogen scanning (F, Cl, I), introduction of alkyl or alkoxy groups | Modulate lipophilicity, halogen bonding, and electronic interactions |
| Nitrile bioisosteric replacement | Replacement with ketone, oxazole, tetrazole, etc. | Alter hydrogen bonding capacity and steric fit |
| Scaffold modification | Cyclization, introduction of conformational constraints | Increase binding affinity, improve selectivity |
| Replacement of Boc-group | Introduction of alternative N-terminal groups | Optimize pharmacokinetic profile for in vivo use |
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing Boc-L-4-Br-Phe-nitrile, and how can reproducibility be ensured?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the structure. For example, aromatic protons in this compound typically appear as doublets in the δ 7.2–7.8 ppm range (DMSO-), while the tert-butoxy carbonyl (Boc) group shows a singlet near δ 1.3–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity (>95%). Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) .
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in the experimental section, adhering to guidelines for reporting synthetic procedures (e.g., Beilstein Journal protocols) .
Q. How can this compound be synthesized with optimal yield, and what are common pitfalls?
- Methodological Answer :
- Synthetic Route : Start with L-4-bromophenylalanine. Protect the amine group using Boc anhydride in a biphasic system (dichloromethane/water) with DMAP as a catalyst. Nitrile formation can be achieved via a cyanide substitution reaction under anhydrous conditions .
- Optimization : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane). Common issues include Boc deprotection under acidic conditions or incomplete nitrile formation due to moisture. Use molecular sieves or anhydrous solvents to mitigate .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : If splitting patterns deviate from expectations (e.g., due to diastereomer formation), perform variable-temperature NMR or 2D experiments (COSY, NOESY) to identify conformational dynamics or intermolecular interactions .
- Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to confirm assignments .
Q. What advanced strategies are recommended for studying the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to elucidate whether the reaction proceeds via a nucleophilic aromatic substitution (SNAr) or radical pathway. Monitor intermediates via in situ IR spectroscopy .
- Cross-Validation : Compare results with analogous compounds (e.g., Boc-L-4-F-Phe-nitrile) to assess electronic effects of the bromine substituent .
Q. How can computational modeling be integrated to predict the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate dipole moments, solubility parameters, and partition coefficients (logP) to predict bioavailability .
- Validation : Cross-reference computational results with experimental data (e.g., NIST-provided mass spectra or chromatographic retention times) .
Q. What experimental precautions are critical when handling this compound due to its hygroscopicity or light sensitivity?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials to prevent degradation. Confirm stability via periodic HPLC analysis .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions. Monitor for bromine displacement by-products via LC-MS .
Q. How can researchers design structure-activity relationship (SAR) studies using this compound as a scaffold?
- Methodological Answer :
- Analog Synthesis : Replace the bromine atom with other halogens (F, Cl, I) or electron-withdrawing groups (NO, CF) to study electronic effects on bioactivity .
- Biological Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., kinases or GPCRs). Correlate activity with computed steric/electronic parameters .
Data Presentation and Reproducibility
Q. How should conflicting data from this compound studies be reported to align with academic standards?
- Methodological Answer :
- Transparency : Clearly state experimental variables (e.g., solvent purity, catalyst lot) in the supplementary information. Use error bars and statistical tests (e.g., Student’s t-test) to highlight significant discrepancies .
- Peer Review : Submit raw data (NMR FID files, HPLC chromatograms) to repositories like Zenodo or Figshare for independent validation .
科研基础-如何做好中英文参考文献03:23
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

